

Application Notes and Protocols for Isolating Cytotoxic Granules Containing Perforin

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Compound of Interest

Compound Name: *Perforin*

Cat. No.: *B101638*

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Introduction

Cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells are critical components of the immune system, tasked with eliminating virally infected and cancerous cells. Their primary mechanism of action involves the targeted release of cytotoxic granules containing perforin and granzymes at the immunological synapse. Perforin, a pore-forming protein, facilitates the entry of granzymes into the target cell, initiating apoptosis. The isolation of these cytotoxic granules is a fundamental technique for studying the mechanisms of cell-mediated cytotoxicity, identifying novel therapeutic targets, and developing immunotherapeutic strategies.

These application notes provide detailed protocols for the isolation of cytotoxic granules from CTLs and NK cells, primarily through nitrogen cavitation and density gradient centrifugation. Additionally, we present a summary of the expected purity and yield from these methods and illustrate the key signaling pathways leading to granule exocytosis.

Data Presentation

The purity and yield of isolated cytotoxic granules can vary depending on the cell type and the specific protocol employed. The following table summarizes representative quantitative data from published studies.

Cell Type	Isolation Method	Purity	Yield	Reference
Cloned T cell lines	Nitrogen Cavitation & Percoll Gradient	~90% homogeneity	~50%	[1][2]
Human Lymphokine-Activated Killer (LAK) cells	Differential Centrifugation & Discontinuous Percoll Gradient	~85-95%	Not Specified	[3]

Experimental Protocols

Protocol 1: Isolation of Cytotoxic Granules from Cultured CTLs or NK Cells

This protocol is adapted from established methods utilizing nitrogen cavitation for gentle cell disruption and Percoll density gradient centrifugation for granule enrichment.

Materials:

- Cultured CTLs or NK cells (e.g., at a density of 1×10^8 cells/mL)
- Relaxation Buffer (see recipe below)
- Percoll solution (adjusted to physiological osmolarity)
- Phosphate-Buffered Saline (PBS), ice-cold
- Nitrogen cavitation bomb
- High-speed refrigerated centrifuge and appropriate rotors
- Ultracentrifuge and swinging-bucket rotor (optional, for higher purity)
- Bradford assay reagents for protein quantification

- SDS-PAGE and Western blotting reagents for purity analysis

Relaxation Buffer Recipe:

- 100 mM KCl
- 3.5 mM MgCl₂
- 1 mM ATP
- 1.25 mM EGTA
- 10 mM PIPES, pH 6.8
- Protease inhibitor cocktail (add fresh)

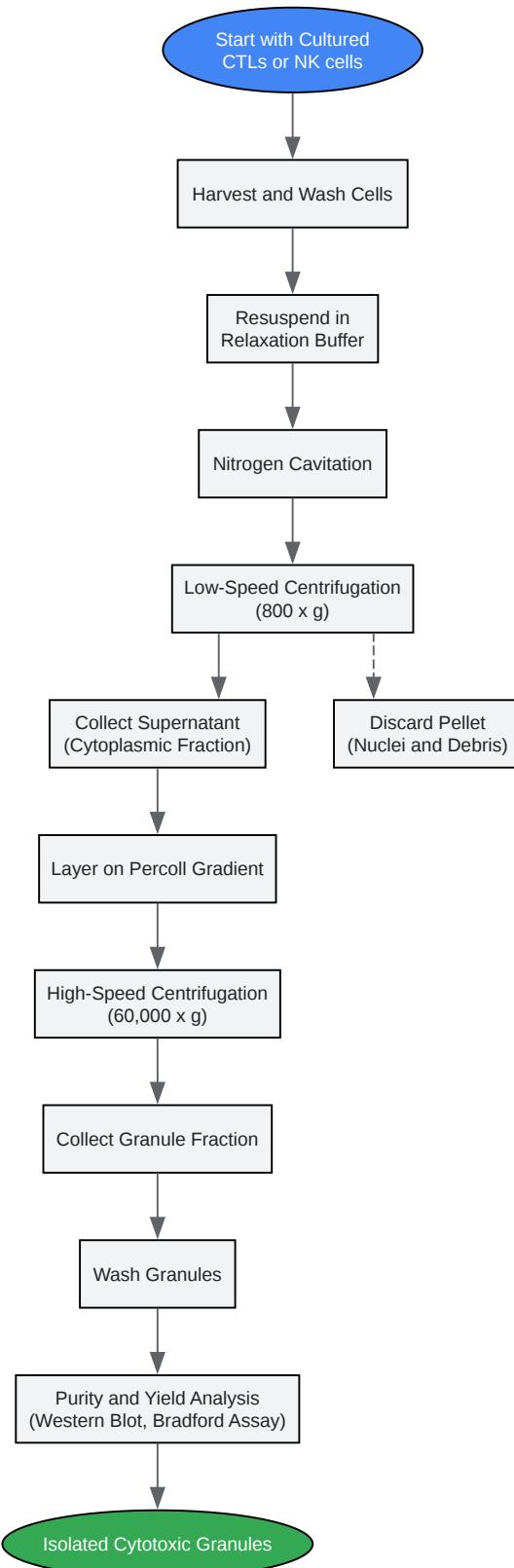
Procedure:

- Cell Harvest and Preparation:
 - Harvest cultured CTLs or NK cells by centrifugation at 300 x g for 10 minutes at 4°C.
 - Wash the cell pellet twice with ice-cold PBS.
 - Resuspend the cells in ice-cold Relaxation Buffer at a concentration of 1 x 10⁸ cells/mL.
- Nitrogen Cavitation:
 - Place the cell suspension in a pre-chilled nitrogen cavitation bomb.
 - Pressurize the bomb with nitrogen gas to 400-600 psi (the optimal pressure may need to be determined empirically for different cell types).
 - Equilibrate the cells for 15-20 minutes on ice with gentle stirring.
 - Slowly release the pressure to disrupt the cells. Collect the cell lysate (cavitant).
- Removal of Nuclei and Debris:

- Centrifuge the cavitant at 800 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
- Carefully collect the supernatant, which contains the cytoplasmic organelles, including cytotoxic granules.
- Density Gradient Centrifugation:
 - Prepare a continuous or discontinuous Percoll gradient. For a discontinuous gradient, layers of decreasing Percoll concentration (e.g., 80%, 60%, 40%) can be carefully overlaid.
 - Gently layer the supernatant from step 3 onto the top of the Percoll gradient.
 - Centrifuge at 60,000 x g for 30-45 minutes at 4°C in a swinging-bucket rotor.
 - Cytotoxic granules will sediment into a dense band within the gradient. The exact position will depend on the gradient parameters.
- Granule Collection and Washing:
 - Carefully collect the granule fraction using a pipette or by fractionating the gradient from the bottom.
 - Dilute the collected fraction with an excess of ice-cold PBS and pellet the granules by centrifugation at 100,000 x g for 60 minutes at 4°C.
 - Wash the granule pellet once with ice-cold PBS to remove residual Percoll.
- Purity and Yield Assessment:
 - Resuspend the final granule pellet in a suitable buffer for downstream applications.
 - Determine the protein concentration of the isolated granules using a Bradford assay.
 - Assess the purity of the granule preparation by SDS-PAGE and Western blotting using antibodies against perforin, granzymes (e.g., Granzyme B), and markers for other subcellular compartments (e.g., calnexin for ER, cytochrome c for mitochondria) to check for contamination.

Visualizations

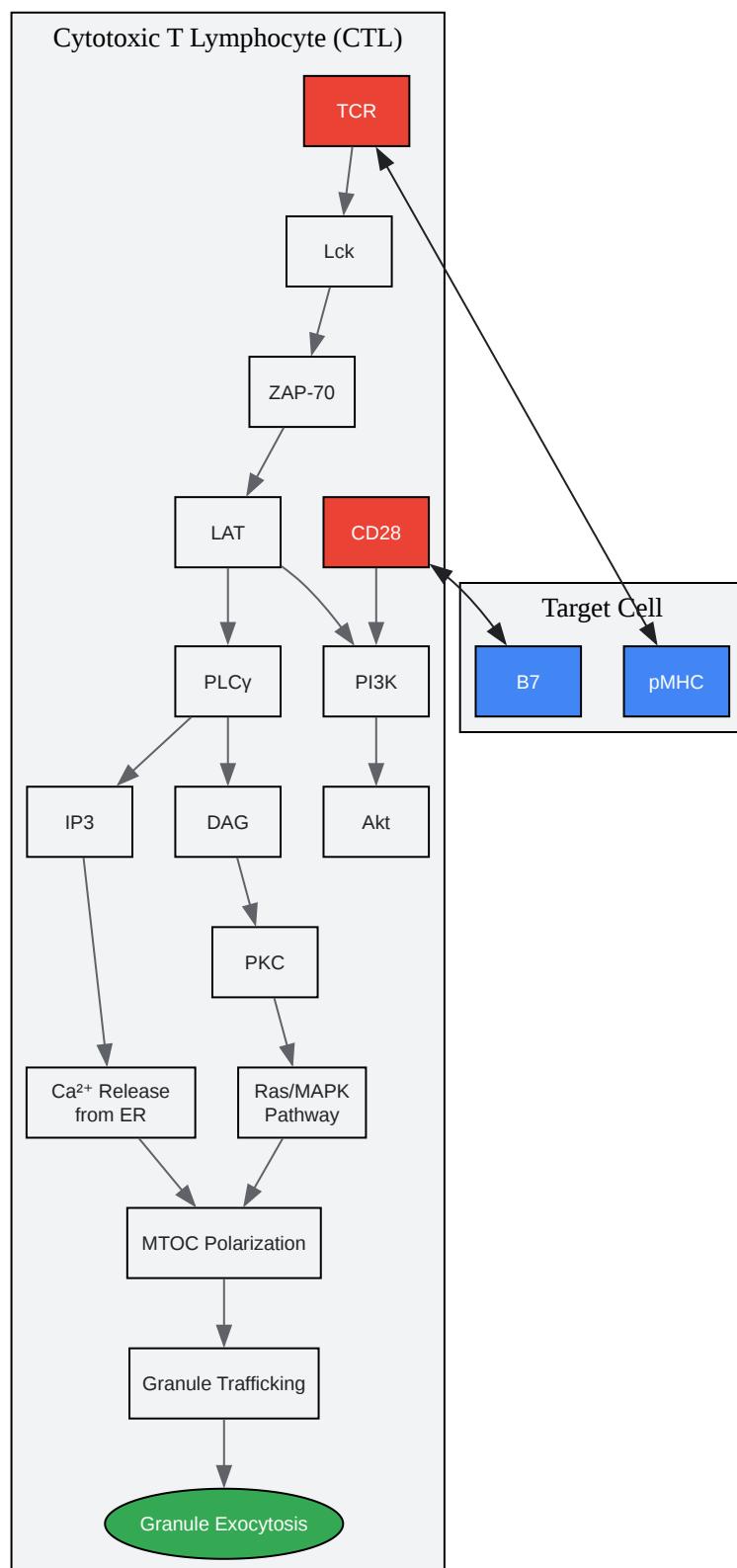
Experimental Workflow



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Caption: Experimental workflow for isolating cytotoxic granules.

Signaling Pathway for Cytotoxic Granule Exocytosis

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